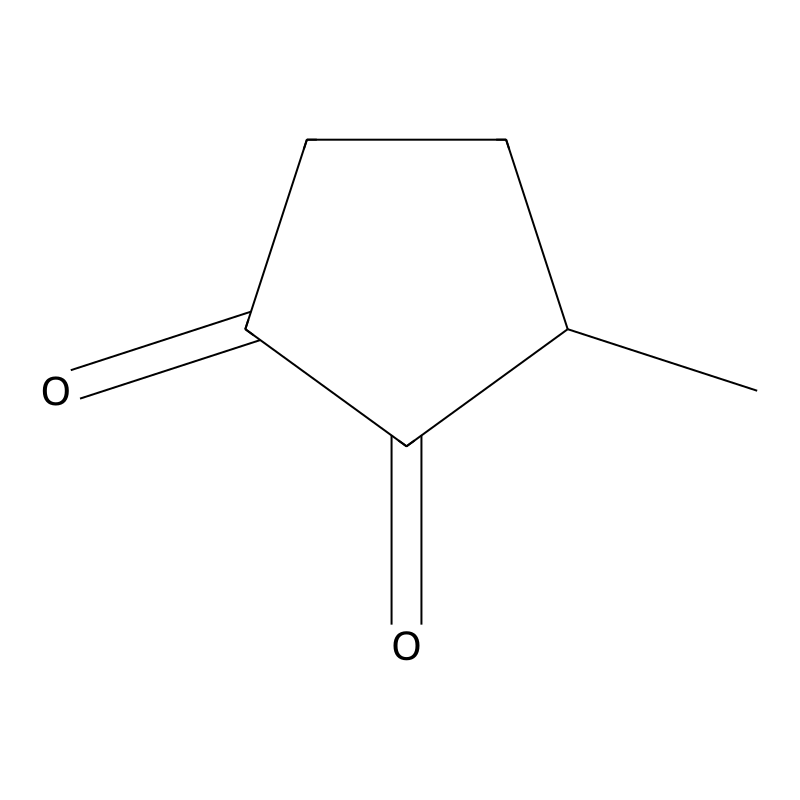

3-Methylcyclopentane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

-Methylcyclopentane-1,2-dione is a valuable intermediate in organic synthesis due to its reactive carbonyl groups. Researchers have employed various methods for its synthesis, including:

- Robinson annulation: This classical method involves the condensation of a cyclopentanone enolate with methyl vinyl ketone, followed by decarboxylation to yield the desired product.

- Cyclization: Cyclization of various precursors, such as diallyl diketones or ketoesters, can also lead to 3-methylcyclopentane-1,2-dione.

Reactivity:

The presence of two ketone groups makes 3-methylcyclopentane-1,2-dione a versatile building block for further transformations. Some notable examples include:

- Aldol reactions: Due to the presence of two alpha-hydrogens, the molecule can undergo aldol reactions with various aldehydes and ketones, leading to the formation of more complex structures.

- Heteroaromatic ring formation: The dione can serve as a precursor for the synthesis of diverse heterocyclic compounds, such as furans, thiophenes, and pyrroles, through various cyclization reactions.

Applications in Medicinal Chemistry:

The unique reactivity and structural features of 3-methylcyclopentane-1,2-dione have attracted interest in medicinal chemistry research. It has been explored as a potential scaffold for the development of drugs targeting various diseases:

3-Methylcyclopentane-1,2-dione is an organic compound with the chemical formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. It is classified as a diketone due to the presence of two carbonyl groups in its structure. The compound is characterized by a cyclopentane ring with a methyl group and two keto groups located at the first and second positions. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Currently, there is no documented research on the specific mechanism of action of 3-Methylcyclopentane-1,2-dione in biological systems.

3-Methylcyclopentane-1,2-dione's safety profile is not extensively characterized. As a general precaution for diketones, it is advisable to handle it with gloves and in a well-ventilated fume hood due to potential eye, skin, and respiratory irritation []. Further research is needed to determine its specific toxicity, flammability, and reactivity hazards.

- Oxidation: The compound can be oxidized to form more complex structures, such as 3-methylcyclopentane-1,2,4-trione.

- Reduction: It can undergo reduction reactions to yield corresponding alcohols or other derivatives.

- Acylation: The diketone can react with acylating agents, leading to the formation of acyl derivatives .

- Condensation Reactions: 3-Methylcyclopentane-1,2-dione may also participate in condensation reactions, forming larger molecules through the combination of two or more reactants.

Several synthesis methods for 3-Methylcyclopentane-1,2-dione have been reported:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as 3-methylpentane-1,2-diones.

- Oxidative Methods: Oxidation of suitable starting materials can also yield this diketone.

- Synthetic Routes from Methylcyclopentanes: Starting from methyl-substituted cyclopentanes, various functionalization strategies can lead to the formation of 3-Methylcyclopentane-1,2-dione.

3-Methylcyclopentane-1,2-dione finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.

- Chemical Research: The compound is utilized in studies related to diketone chemistry and reaction mechanisms.

3-Methylcyclopentane-1,2-dione shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3,4-Dimethylcyclopentane-1,2-dione | 13494-06-9 | 1.00 |

| 3-Methylcyclopentane-1,2-dione hydrate | 1396995-49-5 | 1.00 |

| Cyclopentanedione | 4971-18-0 | 0.89 |

| Methylcyclobutane | 6004-60-0 | 0.89 |

| Dimethylcyclobutane | 934-42-9 | 0.89 |

Uniqueness

What sets 3-Methylcyclopentane-1,2-dione apart from these similar compounds is its specific arrangement of functional groups and ring structure. The presence of two carbonyl groups on a cyclopentane ring provides distinct reactivity patterns that are not found in all related compounds. This uniqueness may contribute to its potential applications in organic synthesis and pharmaceuticals.

Physical Description

XLogP3

Melting Point

106.5-107°C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 206 of 208 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website